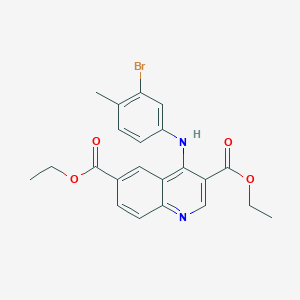![molecular formula C21H21N3O5S B11605680 ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11605680.png)
ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルは、チアゾリジンノン誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、4-メトキシベンズアルデヒドとチオセミカルバジドを反応させてチアゾリジンノン中間体を生成することです。この中間体は、特定の条件下で4-アミノ安息香酸エチルと反応させて最終生成物を生成します。反応条件には、エタノールなどの溶媒とクエン酸などの触媒の使用がしばしば含まれます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。反応温度、圧力、触媒濃度などの反応条件の最適化は、大規模合成に不可欠です。
化学反応の分析
反応の種類
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルは、以下の化学反応を起こす可能性があります。
酸化: 化合物は、対応するスルホキシドまたはスルホンを生成するように酸化されます。
還元: 還元反応は、化合物を対応するアミンまたはアルコールに変換することができます。
置換: 求核置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはアルコールなどの求核剤が含まれます。反応条件は、目的の生成物に応じて異なる場合がありますが、通常は制御された温度とpHレベルで行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成ブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗がん性など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進められています。
科学的研究の応用
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。チアゾリジンノン部分は、酵素や受容体と相互作用することが知られており、その活性を調節します。この相互作用は、微生物の増殖阻害や炎症の抑制など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
類似の化合物には、以下のような他のチアゾリジンノン誘導体が含まれます。
- 4-ヒドロキシ-2-(4-メトキシフェニル)-5-オキソ-1-フェニル-2,5-ジヒドロ-1H-ピロール-3-カルボン酸エチル .
- 2-メトキシ-4-[(E)-[(4-メトキシフェニル)イミノ]メチル]フェニルアセテート .
独自性
4-[(({(2E)-2-[(4-メトキシフェニル)イミノ]-4-オキソ-1,3-チアゾリジン-5-イル}アセチル)アミノ]ベンゾアートエチルは、独自の構造的特徴により、独自の生物学的活性を有するため、独特です。チアゾリジンノン部分とベンゾアート部分の両方が存在することで、さまざまな生物学的標的との汎用性の高い相互作用が可能になり、研究開発に有益な化合物となっています .
特性
分子式 |
C21H21N3O5S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
ethyl 4-[[2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-29-20(27)13-4-6-14(7-5-13)22-18(25)12-17-19(26)24-21(30-17)23-15-8-10-16(28-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,25)(H,23,24,26) |
InChIキー |
SCDNONCTKXFKCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11605605.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)

![(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605615.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11605620.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11605634.png)
![3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)
![4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B11605648.png)
![4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid](/img/structure/B11605657.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11605660.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
